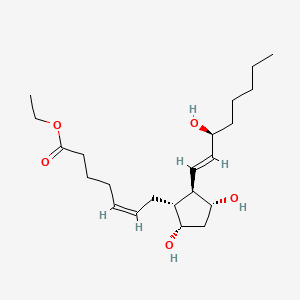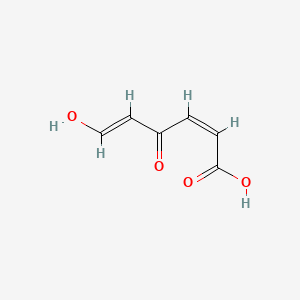
Dinoprost ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinoprost ethyl ester is a synthetic derivative of prostaglandin F2 alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in veterinary medicine to induce labor and manage reproductive health in animals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dinoprost ethyl ester is synthesized through esterification, where prostaglandin F2 alpha reacts with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dinoprost ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form prostaglandin F2 alpha and ethanol.
Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Prostaglandin F2 alpha and ethanol.
Oxidation: Various oxidized prostaglandin derivatives.
Reduction: Alcohol derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dinoprost ethyl ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in reproductive biology and its effects on uterine contractions.
Medicine: Utilized in veterinary medicine to induce labor and manage reproductive health in animals.
Industry: Employed in the synthesis of other prostaglandin derivatives for pharmaceutical applications.
Wirkmechanismus
Dinoprost ethyl ester exerts its effects by interacting with prostaglandin receptors in the uterus. It stimulates myometrial contractions, mimicking the natural process of labor. The compound binds to specific receptors, triggering a cascade of molecular events that lead to muscle contraction and cervical dilation.
Vergleich Mit ähnlichen Verbindungen
Dinoprost tromethamine: Another derivative of prostaglandin F2 alpha, used for similar purposes in veterinary medicine.
Dinoprostone: A prostaglandin E2 analog used to induce labor in humans.
Cloprostenol: A synthetic prostaglandin analog used in veterinary medicine for reproductive management.
Uniqueness: Dinoprost ethyl ester is unique due to its specific ester functional group, which influences its pharmacokinetics and pharmacodynamics. Compared to other prostaglandin derivatives, it has distinct properties that make it suitable for specific veterinary applications.
Eigenschaften
CAS-Nummer |
53764-89-9 |
|---|---|
Molekularformel |
C22H38O5 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
ethyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h6,9,14-15,17-21,23-25H,3-5,7-8,10-13,16H2,1-2H3/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
KRDFNHLEMLCWKD-GWSKAPOCSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O |
Synonyme |
dinoprost ethyl ester PGF2alpha ethyl ester prostaglandin F2 ethyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride](/img/structure/B1235773.png)










![N-[3-[butyl(ethyl)amino]propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235792.png)
